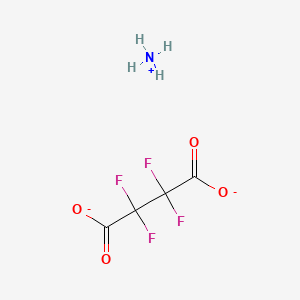

Ammonium tetrafluorobutanedioate

Description

Ammonium tetrafluorobutanedioate (C₄H₄F₄O₄·NH₄) is an ammonium salt of tetrafluorobutanedioic acid. Such fluorinated ammonium salts are often utilized in specialized applications, including electrolytes, catalysts, or ionic liquids, due to their thermal stability and ionic conductivity . However, the absence of explicit data in the provided evidence necessitates inferences from structurally related compounds like ammonium tetrafluoroborate (NH₄BF₄) and quaternary ammonium fluorides (e.g., tetrabutylammonium fluoride) .

Properties

Molecular Formula |

C4H4F4NO4- |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

azanium;2,2,3,3-tetrafluorobutanedioate |

InChI |

InChI=1S/C4H2F4O4.H3N/c5-3(6,1(9)10)4(7,8)2(11)12;/h(H,9,10)(H,11,12);1H3/p-1 |

InChI Key |

OTUVGUYXNBLWKC-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium tetrafluorobutanedioate can be synthesized through the reaction of ammonium fluoride with butanedioic acid (succinic acid) in the presence of a fluorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:

NH4F+C4H6O4→NH4C4H2F4O4+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out in a controlled environment to optimize yield and purity. The product is then purified through recrystallization and filtration processes to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium tetrafluorobutanedioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various fluorinated derivatives.

Reduction: It can be reduced to produce less fluorinated compounds.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Ammonium tetrafluorobutanedioate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: The compound is studied for its potential use in biochemical assays and as a fluorinating agent in biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which ammonium tetrafluorobutanedioate exerts its effects involves the interaction of the fluorine atoms with various molecular targets. The fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. The pathways involved in its mechanism of action include:

Hydrogen Bonding: The compound can participate in hydrogen bonding, affecting the structure and function of biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Ammonium Tetrafluoroborate (NH₄BF₄)

- Structure : Comprises an ammonium cation (NH₄⁺) and a tetrafluoroborate anion (BF₄⁻).

- Applications : Widely used as a flux in metallurgy, electrolyte additive, and precursor for fluorination reactions .

- Thermal Stability : Decomposes above 200°C, releasing BF₃ and NH₃.

B. Tetrabutylammonium Hexafluorophosphate (C₁₆H₃₆NPF₆)

- Structure : Quaternary ammonium cation (N(C₄H₉)₄⁺) paired with hexafluorophosphate (PF₆⁻).

- Applications: Common in electrochemical studies as a supporting electrolyte due to high ionic conductivity and non-coordinating nature .

- Melting Point : Reported values range from 344.15 K to 524.30 K, depending on purity and measurement methods .

C. Tris(2-benzamidoethyl)ammonium Tetrafluoroborate

- Structure : A complex ammonium salt with a benzamidoethyl-substituted cation and BF₄⁻ anion.

- Properties : Enhanced solubility in polar aprotic solvents (e.g., THF, DMF) due to aromatic substituents .

Comparative Properties Table

*Note: Data for this compound inferred from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.